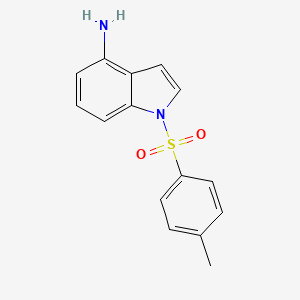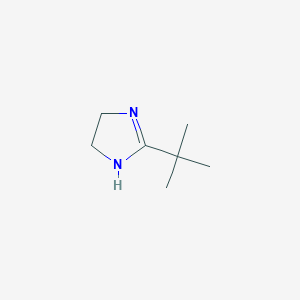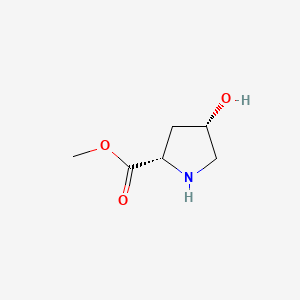
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound. It’s a derivative of pyrrolidine, a five-membered ring with one nitrogen atom . The compound has a molecular weight of 244.29 .
Synthesis Analysis
A stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid has been reported . This method could potentially be adapted for the synthesis of methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 . This indicates that the compound has a pyrrolidine ring with a methyl group and a carboxylate group attached to it.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoropyrrolidine Derivatives
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been utilized in the synthesis of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from hydroxypyrrolidine derivatives, have shown utility as intermediates for various medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Catalysis in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions involving hydroxypyrrolidine carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This application demonstrates the compound's relevance in asymmetric synthesis, a key area in the development of chiral drugs (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Heterocyclic Compounds
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been used in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are significant in the construction of various functionalized heterocycles. These heterocycles have applications in pharmaceuticals and agrochemicals (Grošelj et al., 2013).
Study of Rotational Barriers in Proline Analogues
Research has explored the rotational barriers for cis/trans isomerization of proline analogues, including hydroxypyrrolidine-2-carboxylates. Understanding these barriers is crucial in protein folding and peptide synthesis, contributing to the development of peptide-based drugs (Kern, Schutkowski, & Drakenberg, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, further studies could investigate its reactivity in various chemical reactions and its physical and chemical properties .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dna polymerase iii sliding clamp (dnan), which has been validated as a new anti-tuberculosis target .
Mode of Action
It’s suggested that similar compounds bind to their targets and cause significant changes . For instance, compounds like griselimycins, which contain (2S,4R)−4-methylproline moieties, bind to DnaN and play significant roles in target binding and metabolic stability .
Biochemical Pathways
It’s known that compounds affecting dnan can disrupt the life cycle of certain bacteria, such as mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Compounds that target dnan have been found to disrupt the life cycle of certain bacteria, leading to their death .
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



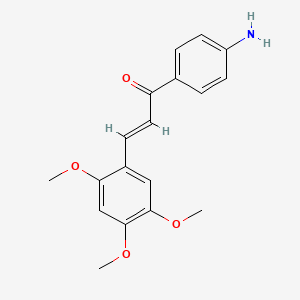

![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)




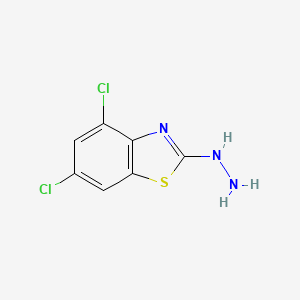
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
![N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3155737.png)
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
